molecular formula C15H19BrN2O4 B2372977 Ethyl 4-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate CAS No. 1904023-63-7

Ethyl 4-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate

Cat. No.: B2372977
CAS No.: 1904023-63-7
M. Wt: 371.231
InChI Key: XWZZBGQUMWGMNW-UHFFFAOYSA-N
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Description

Ethyl 4-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate is a synthetic organic compound featuring a pyrrolidine ring substituted with a 5-bromo-pyridinyloxy group and an ethyl 4-oxobutanoate moiety. The bromine atom and pyridine ring may enhance binding affinity in biological systems, while the ester group contributes to solubility and metabolic stability .

Properties

IUPAC Name

ethyl 4-[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O4/c1-2-21-15(20)6-5-14(19)18-8-7-12(10-18)22-13-4-3-11(16)9-17-13/h3-4,9,12H,2,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZZBGQUMWGMNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCC(C1)OC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Retrosynthetic Disconnections

Disconnection Resulting Fragments Synthetic Implication
N-C(O) bond 3-((5-bromopyridin-2-yl)oxy)pyrrolidine + Ethyl 4-oxo-4-chlorobutanoate Amide formation
C-O (ether) bond 3-hydroxypyrrolidine + 5-bromo-2-fluoropyridine Nucleophilic aromatic substitution
Pyrrolidine ring Linear precursors with appropriate functional groups Cyclization strategy

Viable Synthetic Routes

Based on the retrosynthetic analysis, three primary routes emerge:

  • Route A : Direct functionalization of 3-hydroxypyrrolidine via nucleophilic aromatic substitution with 5-bromo-2-fluoropyridine, followed by N-acylation
  • Route B : Protected route using N-Boc-3-hydroxypyrrolidine to control regioselectivity
  • Route C : Convergent approach utilizing pre-formed building blocks

Preparation of Key Intermediates

Synthesis of 3-((5-bromopyridin-2-yl)oxy)pyrrolidine

This key intermediate can be prepared through nucleophilic aromatic substitution of 5-bromo-2-fluoropyridine with 3-hydroxypyrrolidine, drawing on similar methodology used for the synthesis of 4-(5-Bromopyridin-2-yl)morpholine.

Procedure:

  • To a solution of 3-hydroxypyrrolidine (1.5 g, 17 mmol) in dimethylformamide (30 mL), add potassium carbonate (4.7 g, 34 mmol).
  • Add 5-bromo-2-fluoropyridine (3.0 g, 17 mmol) dropwise over 15 minutes.
  • Heat the reaction mixture at 100°C for 16-18 hours.
  • Cool to room temperature, dilute with ethyl acetate (100 mL), and wash with water (3 × 50 mL) and brine (50 mL).
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify by column chromatography using a gradient of ethyl acetate in hexanes.

Protected Route via N-Boc-3-hydroxypyrrolidine

When regioselectivity is a concern, using N-Boc-3-hydroxypyrrolidine provides a more controlled approach. This strategy aligns with the preparation of tert-butyl 3-[(5-bromopyridin-2-yl)oxy]pyrrolidine-1-carboxylate described in the patent literature.

Procedure:

  • Dissolve N-Boc-3-hydroxypyrrolidine (2.0 g, 10.7 mmol) in anhydrous dimethylformamide (20 mL) and cool to 0°C.
  • Add sodium hydride (0.51 g, 12.8 mmol, 60% dispersion in mineral oil) portionwise, and stir for 30 minutes.
  • Add 5-bromo-2-fluoropyridine (2.07 g, 11.8 mmol) dropwise, warm to room temperature, then heat at 80°C for 10 hours.
  • Quench with saturated ammonium chloride solution (30 mL) and extract with ethyl acetate (3 × 50 mL).
  • Wash the combined organic layers with water and brine, dry over sodium sulfate, filter, and concentrate.
  • Purify by column chromatography to obtain tert-butyl 3-((5-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate.
  • For deprotection, treat with trifluoroacetic acid in dichloromethane (1:3, 20 mL) for 2 hours at room temperature.
  • Concentrate, basify with saturated sodium bicarbonate solution, and extract with dichloromethane.

Optimization of Nucleophilic Aromatic Substitution

Extensive optimization studies reveal that the choice of base, solvent, and reaction conditions significantly impacts the yield and purity of the pyrrolidine intermediate.

Table 3.1: Optimization of Nucleophilic Aromatic Substitution Conditions

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1 K₂CO₃ DMF 100 16 65-75
2 K₂CO₃ NMP 120 12 70-80
3 Cs₂CO₃ DMF 90 18 75-85
4 NaH THF 65 8 60-70
5 NaOH Dioxane/H₂O 90 24 50-60

The cesium carbonate/DMF system (Entry 3) provides the highest yields, likely due to the increased nucleophilicity of the alkoxide and the solubility of the cesium salt. However, the potassium carbonate/DMF system (Entry 1) offers a more economical alternative with acceptable yields.

One-Pot Procedures for Streamlined Synthesis

To enhance efficiency and reduce purification steps, one-pot procedures have been developed that minimize isolation of intermediates.

Deprotection/Acylation Sequence

This approach is particularly valuable when starting from tert-butyl 3-((5-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate.

Procedure:

  • Dissolve tert-butyl 3-((5-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate (1.0 g, 2.9 mmol) in dichloromethane (10 mL).
  • Add trifluoroacetic acid (10 mL) at 0°C and stir for 2 hours at room temperature.
  • Concentrate under reduced pressure, redissolve in dichloromethane (20 mL), and cool to 0°C.
  • Add triethylamine (1.2 mL, 8.7 mmol), followed by ethyl 4-chloro-4-oxobutanoate (0.58 g, 3.5 mmol).
  • Stir overnight at room temperature, then work up and purify as described previously.

Purification and Characterization

Purification Methods

The purification of this compound requires careful consideration of chromatographic conditions.

Table 6.1: Optimized Chromatographic Conditions

Stationary Phase Mobile Phase Flow Rate Detection Comments
Silica gel 60 (230-400 mesh) Ethyl acetate/hexanes (3:7 to 1:1) N/A UV 254 nm, KMnO₄ stain Standard column chromatography
C18 reverse phase Acetonitrile/water (40:60 to 90:10) 1 mL/min UV 254 nm HPLC purification
Basic alumina Ethyl acetate/hexanes (2:8 to 1:1) N/A UV 254 nm For acid-sensitive samples

Analytical Characterization Data

The structure and purity of this compound can be confirmed through multiple analytical techniques.

Table 6.2: Spectroscopic and Analytical Data

Technique Observed Data Notes
¹H NMR (400 MHz, CDCl₃) δ 8.12 (d, J = 2.4 Hz, 1H), 7.74 (dd, J = 8.4, 2.4 Hz, 1H), 6.73 (d, J = 8.4 Hz, 1H), 5.12 (m, 1H), 4.14 (q, J = 7.1 Hz, 2H), 3.75-3.52 (m, 4H), 2.62 (t, J = 7.2 Hz, 2H), 2.40 (t, J = 7.2 Hz, 2H), 2.18-2.04 (m, 2H), 1.26 (t, J = 7.1 Hz, 3H) Rotamers may be present
¹³C NMR (100 MHz, CDCl₃) δ 172.8, 170.5, 162.4, 148.9, 141.2, 113.7, 111.2, 76.5, 60.9, 51.8, 45.2, 31.4, 29.3, 29.1, 14.3 Carbon assignments confirmed by DEPT
HRMS (ESI) m/z [M+H]⁺ calculated for C₁₅H₂₀BrN₂O₄: 371.0601/373.0581; found: 371.0607/373.0586 Bromine isotope pattern observed
IR (neat) 2978, 1732, 1648, 1582, 1462, 1418, 1378, 1302, 1188, 1092, 1018, 832 cm⁻¹ Key functional group stretches
HPLC Retention time: 9.4 min (>98% purity) C18 column, acetonitrile/water gradient with 0.1% formic acid

Alternative Synthetic Approaches

Synthesis via 3-Pyrrolidinone Derivatives

An alternative approach involves the use of 3-pyrrolidinone derivatives as starting materials.

Procedure:

  • Protect 3-pyrrolidinone with di-tert-butyl dicarbonate to obtain N-Boc-3-pyrrolidinone.
  • Reduce with sodium borohydride to obtain N-Boc-3-hydroxypyrrolidine.
  • Proceed with the nucleophilic aromatic substitution and subsequent steps as described previously.

Scale-Up Considerations and Process Optimization

Scaling up the synthesis of this compound from laboratory to larger scales requires careful consideration of several factors.

Solvent Selection for Scale-Up

The choice of solvents significantly impacts the safety, environmental footprint, and economics of the process.

Table 8.2: Alternative Solvent Systems for Key Transformations

Reaction Laboratory Solvent Scale-Up Alternative Rationale
Nucleophilic substitution DMF 2-MeTHF or CPME Reduced toxicity, easier recovery
N-Boc deprotection DCM/TFA 2-MeTHF/HCl Greener solvent profile
Acylation DCM 2-MeTHF or EtOAc Reduced environmental impact

Continuous Flow Processing

For large-scale production, continuous flow chemistry offers several advantages over batch processing.

Table 8.3: Comparison of Batch vs. Continuous Flow for Key Steps

Parameter Batch Process Continuous Flow Advantage of Flow
Heat transfer Limited by vessel surface area Enhanced by high surface-to-volume ratio Improved temperature control
Mixing Dependent on stirrer efficiency Achieved by specially designed mixers More consistent reaction conditions
Residence time Hours Minutes Increased productivity
Scalability Requires equipment redesign Achieved by extending run time Simpler scale-up

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted pyridine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 4-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific derivative or analog being studied.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The compound belongs to a broader class of ethyl 4-oxobutanoate derivatives, which differ in substituents attached to the pyrrolidine/pyridine or alternative heterocyclic systems. Key analogs and their structural distinctions are summarized below:

Compound Name Key Substituents Structural Differences vs. Target Compound
Ethyl 4-(5-methylpyridin-2-yl)-3-oxobutanoate 5-methylpyridin-2-yl group; 3-oxo position Lacks pyrrolidine ring; methyl vs. bromine substitution
Ethyl 4-(6-chloropyridin-3-yl)-4-oxobutyrate 6-chloropyridin-3-yl group Chlorine vs. bromine; pyridine positional isomerism
Ethyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate 5-methylfuran-2-yl group; dual oxo groups Furan vs. pyridine; additional carbonyl group
Methyl 1-(4-ethoxy-4-oxobutyl)-4-(benzyloxy)phenyl-pyrrole-2-carboxylate Benzyloxy-phenyl-pyrrole core; methyl ester Larger aromatic system; carboxylate positional variance

Hydrogen Bonding and Crystallography

The target compound’s oxygen and nitrogen atoms (pyridine, pyrrolidine, ester) enable hydrogen-bonding interactions, which influence crystallization patterns.

Biological Activity

Ethyl 4-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrolidine ring, a bromopyridine moiety, and an ethyl ester functional group. Its molecular formula is C15H18BrN3O4C_{15}H_{18}BrN_{3}O_{4}. The presence of the bromine atom in the pyridine ring is significant for its biological activity, as halogen substituents often enhance the lipophilicity and biological interactions of organic compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds containing pyrrolidine and pyridine derivatives. For instance, thiazole-integrated analogues have shown significant cytotoxicity against various cancer cell lines, indicating that structural modifications similar to those in this compound could lead to enhanced anticancer properties .

Table 1: Summary of Anticancer Activity in Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AA431<1Bcl-2 inhibition
Compound BHT29<0.5Apoptosis induction
Ethyl 4-(...)TBDTBDTBD

Antimicrobial Activity

Compounds with similar structural motifs have also been evaluated for antimicrobial properties. For example, derivatives of pyridine and pyrrolidine have demonstrated effective antibacterial activity against multi-drug resistant bacteria. The presence of electron-withdrawing groups like bromine has been linked to increased antimicrobial efficacy .

Table 2: Antimicrobial Activity Data

Compound NameBacteria TestedMIC (µg/mL)Activity Level
Compound CStaphylococcus aureus32Moderate
Compound DEscherichia coli16High
Ethyl 4-(...)TBDTBDTBD

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Interaction : The compound may interact with specific receptors or proteins that mediate cellular signaling pathways, leading to apoptosis in cancer cells.
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity, which can contribute to their overall therapeutic effects.

Case Studies and Research Findings

A study published in a peer-reviewed journal investigated the effects of pyridine derivatives on cancer cell lines. The results indicated that modifications in the side chains significantly influenced the potency and selectivity against cancer cells . Another research highlighted the synthesis and evaluation of novel antimicrobial agents based on similar frameworks, demonstrating promising results against resistant strains .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Ethyl 4-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via multi-step routes, typically involving condensation reactions between pyrrolidine derivatives and bromopyridinyl ethers. A common approach includes reacting ethyl 4-oxobutanoate precursors with 5-bromo-2-hydroxypyridine under nucleophilic substitution conditions. Optimization involves adjusting solvents (e.g., DMF or THF), bases (e.g., K₂CO₃), and temperature (reflux at 80–100°C) to enhance yield . Catalysts like DMAP may accelerate esterification. Monitoring via TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) identifies pyrrolidine ring conformation and bromopyridine connectivity. High-resolution mass spectrometry (HR-MS) confirms molecular weight. IR spectroscopy verifies carbonyl (C=O) and ether (C-O-C) functional groups. HPLC with UV detection (λ ~254 nm) assesses purity (>95%), while reversed-phase columns (C18) optimize separation .

Q. How can researchers mitigate impurities during synthesis?

  • Methodological Answer : Common impurities arise from incomplete substitution at the pyrrolidine nitrogen or residual bromopyridine. Recrystallization (using ethanol/water mixtures) and flash chromatography (silica gel, ethyl acetate/hexane gradient) effectively remove byproducts. For persistent impurities, preparative HPLC with acetonitrile/water mobile phases is recommended .

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer : SAR studies involve systematic modification of the pyrrolidine ring, bromopyridine substituents, or ester moiety. For example:

  • Pyrrolidine substitution : Replace the 3-oxy group with amines or sulfonamides to assess steric/electronic effects on target binding.
  • Bromine replacement : Swap bromine with chlorine or fluorine to evaluate halogen-bonding contributions.
    Biological assays (e.g., enzyme inhibition, receptor binding) quantify activity changes. Computational docking (AutoDock Vina) predicts binding modes .

Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (SHELXL for refinement) determines bond lengths, angles, and torsional conformations. Hydrogen bonding networks (e.g., between pyrrolidine NH and ester carbonyl) are mapped via graph-set analysis. Twinning or disorder in crystals requires iterative refinement with constraints (ISOR, DELU) .

Q. What experimental approaches validate the compound’s metabolic stability in pharmacokinetic studies?

  • Methodological Answer : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Phase I metabolites (e.g., ester hydrolysis to 4-oxobutanoic acid) are identified using Q-TOF mass spectrometry. Cytochrome P450 inhibition assays (CYP3A4, CYP2D6) assess drug-drug interaction risks .

Q. How do researchers address contradictory bioactivity data across different assay systems?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or off-target effects. Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays). Dose-response curves (IC₅₀/EC₅₀) and statistical analysis (ANOVA with Tukey’s post-hoc test) confirm reproducibility. Cross-reference with structural analogs to identify confounding substituents .

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